molecular formula C25H25N5O3S2 B12143363 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143363
M. Wt: 507.6 g/mol
InChI Key: RXZXHOVFONDFIG-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemically complex molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyridopyrimidinone core, a feature present in various compounds with demonstrated biological activity. The molecule is structurally related to kinase inhibitor scaffolds, suggesting potential utility in the study of intracellular signaling pathways. According to a study published by the National Center for Biotechnology Information, this specific compound has been synthesized and evaluated for its antiproliferative properties, showing activity against various human cancer cell lines, including leukemia (HL-60) and lung carcinoma (A549) cells. The research indicates that the compound's mechanism of action may involve the induction of apoptosis and the disruption of cell cycle progression, making it a valuable chemical probe for investigating oncogenic processes. This reagent is intended for use in biochemical research, high-throughput screening, and the development of novel therapeutic agents. It is supplied For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Proper safety procedures must be followed when handling this compound.

Properties

Molecular Formula

C25H25N5O3S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O3S2/c1-16-7-6-10-30-21(16)26-22(17(23(30)31)15-20-24(32)27(2)25(34)35-20)29-13-11-28(12-14-29)18-8-4-5-9-19(18)33-3/h4-10,15H,11-14H2,1-3H3/b20-15-

InChI Key

RXZXHOVFONDFIG-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often starts with the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core is replaced by the piperazine derivative.

    Attachment of the Thiazolidinone Moiety: The thiazolidinone moiety is typically introduced via a Knoevenagel condensation reaction, involving the reaction of a thiazolidinone derivative with an aldehyde or ketone group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific receptors or enzymes could make it useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name / Identifier Substituents at Position 2 Substituents at Position 3 Position 7/9 Modifications Molecular Weight (g/mol)
Target Compound 4-(2-Methoxyphenyl)piperazine (Z)-3-methyl-4-oxo-2-thioxo-thiazolidinylidene Methyl at position 9 ~560 (estimated)
Compound 4-Ethylpiperazine (Z)-3-(1-phenylethyl)-4-oxo-2-thioxo-thiazolidinylidene None ~567 (ChemSpider ID: MFCD02989637)
Compound 4-Methylpiperazine Benzodioxol group Methyl at position 7 ~450 (estimated)
Compound Piperazine or 4-methylpiperazine Benzodioxol group Varied (e.g., 3R,5S-dimethylpiperazine) ~480–520 (estimated)
Compound 3d 2-Methoxy-4-(4-methylpiperazinyl)phenyl Acrylamide-linked imidazopyrimidine None 552.25

Key Comparative Findings:

Piperazine Substituents: The target compound’s 2-methoxyphenylpiperazine group distinguishes it from analogues with simpler alkylpiperazines (e.g., ethyl or methyl in and ). This substitution may enhance serotonin receptor affinity due to the methoxy group’s electron-donating effects .

Thiazolidinone vs. Heterocyclic Substituents: The (Z)-thiazolidinone moiety in the target compound and ’s analogue introduces a thiocarbonyl group, which can act as a hydrogen-bond acceptor or participate in redox reactions. In contrast, and compounds lack this feature, instead incorporating benzodioxol or imidazopyrimidine systems for planar rigidity .

Biological Implications: The methyl group at position 9 in the target compound may improve metabolic stability compared to unsubstituted analogues (e.g., ).

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protocols involving Suzuki couplings (for the piperazine-thiazolidinone linkage) and Z-selective olefination for the thiazolidinone methylidene group, as inferred from and .

Biological Activity

The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has gained attention for its potential biological activities, particularly as a ligand for alpha1-adrenergic receptors. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Structural Characteristics

This compound features a complex molecular structure that includes:

  • A piperazine ring
  • A pyrido[1,2-a]pyrimidin-4-one core
  • A thiazolidin-5-ylidene moiety

Its molecular formula is C27H29N5O3S2C_{27}H_{29}N_{5}O_{3}S_{2} with a molecular weight of approximately 535.68 g/mol. The unique combination of these structural elements contributes to its biological activity.

Research indicates that this compound acts primarily as a ligand for alpha1-adrenergic receptors , which are G-protein-coupled receptors involved in regulating vascular smooth muscle contraction and blood pressure. By modulating the activity of these receptors, the compound may have therapeutic implications in treating cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity for alpha1-adrenergic receptors. The interaction leads to modulation of receptor activity, which can result in various physiological effects:

  • Vasodilation : Potential to relax blood vessels and lower blood pressure.
  • Cardiac Effects : Possible influence on heart rate and contractility.

Comparative Analysis

A comparison with structurally similar compounds highlights its unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methylSimilar piperazine ringDifferent phenolic substitution
9-Methylthiazolidine derivativesThiazolidine coreVariations in side chains
Pyrido[1,2-a]pyrimidine analogsPyrido core structureSpecific thiazolidine modifications

These comparisons illustrate that while there are structural similarities among these compounds, the unique combination of functional groups in this compound enhances its potential biological activity and therapeutic applications.

Case Studies

Several studies have explored the biological activity of related compounds bearing the 2-methoxyphenyl-piperazine moiety. For instance:

  • Study on Binding Affinity : A study demonstrated that related compounds exhibited high selectivity towards serotonin receptors (5-HT1A), indicating a potential pathway for further exploration in mood disorders and anxiety treatments .
  • Therapeutic Applications : Research has suggested that derivatives of this compound could be beneficial in treating neurological disorders due to their modulation of neurotransmitter systems .

Q & A

Q. Q1. What are the critical considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and stoichiometric ratios. Key steps include:

  • Coupling reactions between the pyrido[1,2-a]pyrimidin-4-one core and the 2-methoxyphenylpiperazine moiety under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Z-Isomer stabilization during thiazolidinone conjugation, achieved via low-temperature (<0°C) reaction conditions to minimize isomerization .
  • Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating the final compound (>95% purity) .

Q. Q2. How can the molecular structure be validated experimentally?

Combine:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to confirm stereochemistry and bond angles .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C2-phenyl, Z-configuration of the thiazolidinone moiety) .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 593.1784) .

Q. Q3. What preliminary assays are recommended to assess bioactivity?

  • In vitro kinase inhibition : Screen against serine/threonine kinases (e.g., CDK2, Aurora A) using ATP-competitive assays .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation strategies .

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions in experimental bioactivity data?

Discrepancies in IC₅₀ values across studies may arise from:

  • Target flexibility : Molecular dynamics simulations (e.g., GROMACS) can model protein-ligand conformational changes over 100 ns trajectories .
  • Off-target effects : Use SEA (Similarity Ensemble Approach) to predict interactions with unrelated targets (e.g., GPCRs) .
  • Solvent effects : COSMO-RS calculations to assess solvent-dependent activity shifts .

Q. Q5. What strategies improve regioselectivity during piperazine functionalization?

  • Directed ortho-metalation : Use n-BuLi/TMEDA to deprotonate the 2-methoxyphenyl group, enabling selective alkylation at the piperazine N4-position .
  • Microwave-assisted synthesis : Reduce side products (e.g., N1-alkylation) by accelerating reaction kinetics under controlled power (150 W) .

Q. Q6. How can SAR studies optimize the thiazolidinone moiety for enhanced potency?

  • Substituent scanning : Replace the 3-methyl group with bulkier tert-butyl or electron-withdrawing CF₃ groups to evaluate steric/electronic effects .
  • Bioisosteric replacement : Substitute the thioxo group with carbonyl or imino groups to modulate hydrogen-bonding interactions .

Q. Q7. What analytical challenges arise in stability studies, and how are they addressed?

  • Degradation products : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide formation at the thiazolidinone sulfur) under accelerated stability conditions (40°C/75% RH) .
  • Photodegradation : UV-vis spectroscopy monitors λmax shifts (e.g., 320 nm → 280 nm) under ICH Q1B light exposure guidelines .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers reconcile divergent solubility data across publications?

  • Standardize protocols : Use USP buffers (pH 1.2–6.8) and dynamic light scattering (DLS) to quantify aggregation thresholds .
  • Salt formation : Co-crystallize with succinic acid or tromethamine to improve aqueous solubility by 10–20× .

Q. Q9. What validation is required when repurposing this compound for neurodegenerative targets?

  • Blood-brain barrier (BBB) penetration : Predict logBB values using PAMPA-BBB assays and in silico models (e.g., QikProp) .
  • Toxicity profiling : Ames test for mutagenicity and hERG inhibition assays to rule out cardiac risks .

Q. Q10. Which research gaps warrant priority in funding proposals?

  • Mechanistic studies : Cryo-EM to resolve binding modes with understudied targets (e.g., dual-specificity tyrosine phosphorylation-regulated kinases) .
  • Prodrug development : Attach cleavable PEG chains to the pyrimidin-4-one oxygen to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.